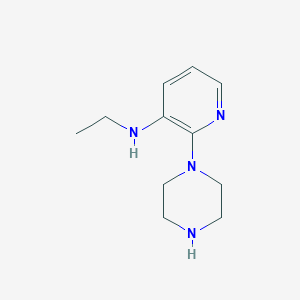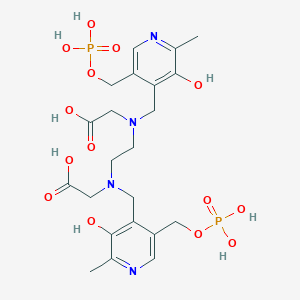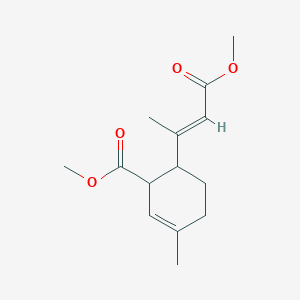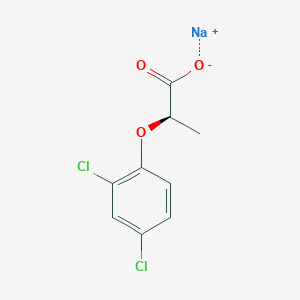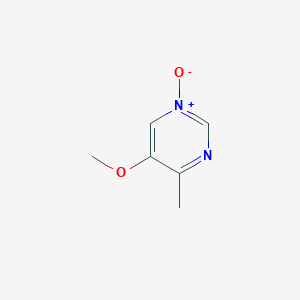
5-Methoxy-4-methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
5-Methoxy-4-methylpyrimidine 1-oxide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its role in the synthesis of nucleotides and DNA. In pharmacology, this compound has been investigated for its potential as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound can also induce apoptosis by activating specific pathways in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It can also induce apoptosis by activating specific pathways in cancer cells. In addition, this compound can affect the synthesis of nucleotides and DNA, leading to changes in cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential as an antitumor agent. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another advantage is its role in the synthesis of nucleotides and DNA, making it a useful tool in biochemistry research.
One of the limitations of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be taken when handling this compound. Another limitation is its limited solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Methoxy-4-methylpyrimidine 1-oxide. One direction is to investigate its potential as an antitumor agent in vivo. Studies have shown promising results in vitro, but more research is needed to determine its efficacy in animal models. Another direction is to investigate its potential as a drug delivery agent. Studies have shown that this compound can be used to deliver drugs to specific cells, making it a promising candidate for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively. 5-Methoxy-4-methylpyrimidine 1-oxide has potential as an antitumor agent, drug delivery agent, and tool in biochemistry research. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide involves the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the concentration of the reactants and the reaction time.
Propriétés
Numéro CAS |
114969-54-9 |
|---|---|
Nom du produit |
5-Methoxy-4-methylpyrimidine 1-oxide |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
Clé InChI |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
SMILES canonique |
CC1=NC=[N+](C=C1OC)[O-] |
Synonymes |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



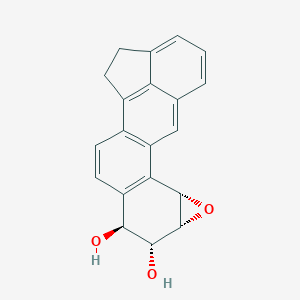
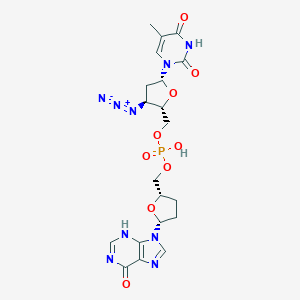

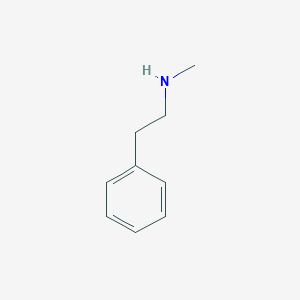

![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
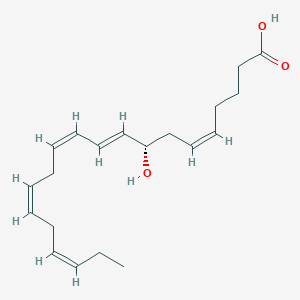
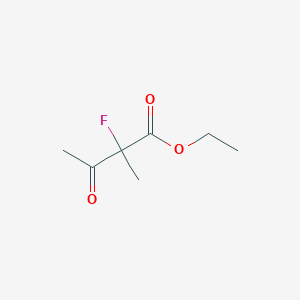

![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
